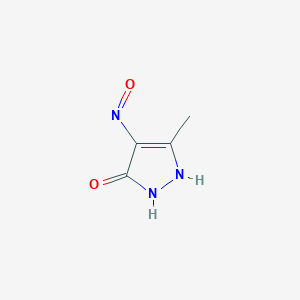
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
Description
Il est principalement développé pour le traitement de l'infection par le virus de l'hépatite C de génotype 1 . Ce composé a montré une activité antivirale puissante et représente une avancée significative dans le domaine de la thérapeutique du virus de l'hépatite C.
Propriétés
Numéro CAS |
174816-48-9 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.1 g/mol |
Nom IUPAC |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
Clé InChI |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
SMILES canonique |
CC1=C(C(=O)NN1)N=O |
Autres numéros CAS |
6386-15-8 |
Synonymes |
1H-Pyrazole-4,5-dione,3-methyl-,4-oxime,(E)-(9CI) |
Origine du produit |
United States |
Méthodes De Préparation
La synthèse de GS-9451 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie synthétique détaillée et les conditions de réaction sont brevetées et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions chimiques impliquant l'utilisation de divers réactifs et catalyseurs . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Applications de recherche scientifique
GS-9451 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans l'étude des inhibiteurs de la protéase du virus de l'hépatite C.
Biologie : Il est utilisé pour étudier les mécanismes biologiques de l'infection par le virus de l'hépatite C et le rôle de la protéase non structurale 3/4A dans la réplication virale.
Médecine : Il est utilisé dans le développement de thérapies antivirales pour l'infection par le virus de l'hépatite C.
Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiviraux
Mécanisme d'action
GS-9451 exerce ses effets en inhibant la protéase non structurale 3/4A du virus de l'hépatite C, une enzyme essentielle à la réplication virale. En se liant au site actif de la protéase, GS-9451 empêche le clivage des polyprotéines virales, inhibant ainsi la réplication du virus. Ce mécanisme d'action fait de GS-9451 un agent antiviral puissant.
Applications De Recherche Scientifique
GS-9451 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of hepatitis C virus protease inhibitors.
Biology: It is used to study the biological mechanisms of hepatitis C virus infection and the role of nonstructural 3/4A protease in viral replication.
Medicine: It is used in the development of antiviral therapies for hepatitis C virus infection.
Industry: It is used in the pharmaceutical industry for the production of antiviral drugs
Mécanisme D'action
GS-9451 exerts its effects by inhibiting the hepatitis C virus nonstructural 3/4A protease, an enzyme essential for viral replication. By binding to the active site of the protease, GS-9451 prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism of action makes GS-9451 a potent antiviral agent .
Comparaison Avec Des Composés Similaires
GS-9451 est unique par sa forte puissance et sa sélectivité pour la protéase non structurale 3/4A du virus de l'hépatite C. Des composés similaires comprennent :
Télaprévir : Un autre inhibiteur de la protéase du virus de l'hépatite C avec un mécanisme d'action similaire mais une structure chimique différente.
Bocéprévir : Un inhibiteur de la protéase du virus de l'hépatite C avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
GS-9451 se distingue par sa forte puissance et son profil pharmacocinétique favorable, ce qui en fait un ajout précieux à l'arsenal des traitements contre le virus de l'hépatite C.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


